Cholesta-5,7,9(11)-trien-3-ol, (3beta)-

Description

Classification and Chemical Context within Sterol Biochemistry

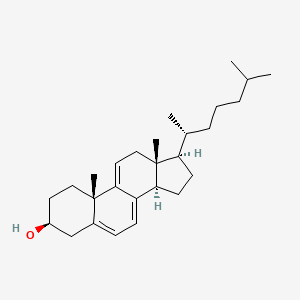

Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is classified as a sterol, which is a subgroup of steroids characterized by a hydroxyl group at the third position of the A-ring. wikipedia.org Sterols are amphipathic lipids that are synthesized from acetyl-coenzyme A. wikipedia.org More specifically, it is categorized as a cholestanoid, indicating its structural foundation is based on the cholestane skeleton. nih.gov

The structure of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is closely related to that of cholesterol, the most well-known animal sterol. wikipedia.orgmdpi.com The key distinction lies in the presence of two additional double bonds at the C7 and C9 positions, creating a conjugated triene system within the rigid four-ring steroid nucleus. mdpi.com This extended system of alternating double and single bonds is responsible for the molecule's characteristic photochemical and fluorescent properties. mdpi.com The "(3beta)-" designation specifies the stereochemistry of the hydroxyl group at the C-3 position, indicating it is oriented above the plane of the steroid ring, which is a crucial configuration for its biological recognition and activity.

Table 1: Chemical Properties of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C27H42O | nih.gov |

| Molecular Weight | 382.6 g/mol | nih.gov |

| IUPAC Name | (3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | nih.gov |

| CAS Registry Number | 51982-45-7 | nih.gov |

| Synonyms | Cholestatrienol, delta(5,7,9(11))-cholestatriene-3 beta-ol | nih.gov |

Historical Context of Academic Investigation

The academic investigation of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- has evolved over several decades. Early research in the mid-20th century focused on understanding the broader pathways of cholesterol biosynthesis, identifying various sterol intermediates. nih.govnih.gov

Specific investigation into Cholesta-5,7,9(11)-trien-3-ol, (3beta)- gained momentum later. In 1980, a study described the chemical synthesis of a radiolabeled version of the compound, [3α-3H]cholesta-5,7,9(11)-trien-3β-ol, and examined its metabolism in rat liver. nih.gov This research was pivotal in characterizing its behavior as a fluorescent sterol probe. nih.gov

A significant development in the understanding of its biological relevance came in 1996, when the compound was detected and identified in the plasma of patients with Smith-Lemli-Opitz syndrome (SLOS). nih.gov SLOS is a genetic disorder characterized by a deficiency in the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), which leads to an accumulation of cholesterol precursors. nih.gov The identification of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- in these patients highlighted its role as a biomarker and a product of the oxidative environment created by the disease. nih.gov

Significance as a Biological Intermediate and Research Tool

The importance of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- in academic research is twofold, stemming from its roles as both a biological intermediate and a specialized research tool.

As a biological intermediate, its presence is most notably associated with pathological conditions like Smith-Lemli-Opitz syndrome. nih.gov In SLOS, the accumulation of cholesta-5,7-dien-3-beta-ol (provitamin D3) due to enzymatic deficiency creates a substrate for radical oxidation. nih.gov This process is believed to form unstable sterol hydroperoxides which can then decompose into Cholesta-5,7,9(11)-trien-3-ol, (3beta)-. nih.gov Therefore, the detection of this trienol in SLOS patients is considered an indicator of oxidative stress. nih.gov

As a research tool, the compound is highly valued for its intrinsic fluorescence, a property conferred by its conjugated triene system. mdpi.com Because its core structure is very similar to cholesterol, it can serve as an effective analog to study cholesterol's behavior within biological systems. mdpi.com Researchers utilize Cholesta-5,7,9(11)-trien-3-ol, (3beta)- as a fluorescent probe to track the dynamics of cholesterol trafficking and its organization within cell membranes. mdpi.com The compound's photochemical activity, which includes undergoing photoreduction and oxidation reactions upon exposure to UV light, further enhances its utility as a marker in biological studies. mdpi.com Studies have shown that while it is readily esterified by rat liver, it is not converted into cholesterol, allowing its path to be traced without it being fully integrated into the main cholesterol biosynthesis pathway. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,14,18-19,21,23-24,28H,6-8,11-13,15-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYYDLWKDGKMKI-BXAZICILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966299 | |

| Record name | Cholesta-5,7,9(11)-trien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51982-45-7 | |

| Record name | Cholesta-5,7,9(11)-trien-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51982-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholestatrienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051982457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-5,7,9(11)-trien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biological Distribution

Presence in Eukaryotic Organisms

Cholesta-5,7,9(11)-trien-3-ol, (3beta)- has been identified across a diverse range of eukaryotic life, from mammals to marine invertebrates and unicellular algae. Its detection in these varied organisms suggests its involvement in fundamental biological processes.

The presence of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- has been documented in various animal tissues and fluids. In studies utilizing rat liver, this compound has been employed as a fluorescent probe to investigate cholesterol metabolism. Research has demonstrated that while it is not converted to cholesterol in the rat liver, it is readily esterified, making it a useful tool for tracing sterol pathways.

Furthermore, this sterol has been identified in mammalian skin lipids. Although direct studies on mouse skin are not extensively detailed in the available research, its detection in human skin lipids provides a strong indication of its likely presence in the skin of other mammals, including mice. Its occurrence in skin is significant due to the crucial role of lipids in maintaining the skin's barrier function.

Table 1: Documented Occurrence of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- in Animal Tissues and Fluids

| Organism | Tissue/Fluid | Research Focus |

|---|---|---|

| Rat | Liver | Metabolism and esterification studies |

| Human | Skin | Component of skin lipids |

The marine environment is a rich source of diverse sterols, and Cholesta-5,7,9(11)-trien-3-ol, (3beta)- has been isolated from marine invertebrates. Specifically, its presence has been confirmed in the demosponge Axinella cannabina. The identification of this sterol in sponges points to its potential ecological or physiological importance in these organisms.

Table 2: Detection of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- in Marine Organisms

| Marine Organism | Species |

|---|---|

| Demosponge | Axinella cannabina |

The distribution of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- extends to the microbial world, as it has been noted as a natural product in unicellular chlorophytes, a group of green algae. While comprehensive studies on the specific sterol composition of Dunaliella tertiolecta have identified other sterols like ergosterol (B1671047), the broader finding of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- in unicellular chlorophytes suggests its potential presence in this species, although direct confirmation is not extensively documented in current literature. nih.gov The function of this sterol in these microorganisms is an area for further investigation.

Subcellular Localization in Biological Systems

Understanding the subcellular location of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is key to elucidating its biological role. Due to its structural similarity to cholesterol, it is predominantly found within cellular membranes. It is widely used as a fluorescent analog of cholesterol to study the trafficking and organization of cholesterol within these membranes. The highest concentrations are observed in the plasma membrane. It is also found in early and recycling endosomes, with significantly lower levels detected in the mitochondria and the endoplasmic reticulum.

Quantitative Analysis of Endogenous Levels in Research Models

Quantitative analysis of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- provides insights into its metabolic origins and physiological significance. In the context of the human genetic disorder Smith-Lemli-Opitz syndrome (SLOS), which involves a disruption in cholesterol biosynthesis, significantly elevated levels of this trienol have been detected in the plasma of affected individuals. Its formation is linked to the oxidation of the accumulated cholesterol precursor, 7-dehydrocholesterol (B119134). While this provides quantitative data in a pathological state, information on the typical endogenous levels of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- in healthy research models is not as extensively detailed.

Table 3: Endogenous Levels of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- in a Research Context

| Research Model | Condition | Finding |

|---|---|---|

| Human Plasma | Smith-Lemli-Opitz Syndrome | Elevated levels detected |

Biosynthetic and Metabolic Pathways

Pathways of Formation in Biological Systems

Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, is not a product of a primary, enzyme-driven biosynthetic pathway for cholesterol. Instead, its presence in biological systems is indicative of alternative metabolic routes and oxidative stress, often linked to the accumulation of its precursor.

The primary precursor for the formation of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, is 7-Dehydrocholesterol (B119134) (7-DHC), the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis. wikipedia.orgresearchgate.net Under normal physiological conditions, 7-DHC is efficiently converted to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7). nih.govwikipedia.org However, when 7-DHC accumulates, it becomes a substrate for alternative, non-enzymatic reactions. nih.govnih.govcambridge.org Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, has been identified as a metabolite of 7-DHC, particularly in conditions where 7-DHC levels are pathologically elevated. nih.govcapes.gov.br

A key pathway for the formation of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, is through the radical-mediated oxidation of 7-DHC. nih.gov 7-DHC is highly susceptible to free radical oxidation, with a propagation rate constant for peroxidation that is approximately 200 times that of cholesterol. nih.govnih.gov This high reactivity is due to the conjugated diene system in its B-ring, which makes hydrogen atoms at positions C-9 and C-14 susceptible to abstraction. nih.govscilit.com This process, initiated by oxygen radicals, leads to a variety of oxygenated sterols, including the trienol. nih.govnih.gov

The formation of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, is specifically linked to the decomposition of sterol hydroperoxide intermediates. nih.gov One such critical intermediate is 7-hydroperoxy-cholesta-5,8-dien-3beta-ol, which is a known product of 7-DHC photooxidation and can also be formed during free radical oxidation. nih.govnih.gov The presence of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, in plasma is considered an indicator of the formation of these sterol hydroperoxides from the accumulated 7-DHC. nih.gov Studies involving the incubation of 7-DHC with rat liver microsomes in the presence of ADP/Fe2+ and NADPH have demonstrated the formation of both 7-hydroperoxy-cholesta-5,8-dien-3beta-ol and its subsequent product, Cholesta-5,7,9(11)-trien-3-ol, (3beta)-. nih.gov

The generation of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, is predominantly a result of non-enzymatic processes. nih.gov These processes are driven by the chemical reactivity of its precursor, 7-DHC, in an environment of oxidative stress. nih.govcambridge.org The accumulation of the highly oxidizable 7-DHC creates a biological setting conducive to the formation of various oxysterols through free radical chain reactions, without the direct involvement of enzymes. nih.govnih.gov The detection of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, itself serves as a marker for these non-enzymatic oxidative events. nih.gov

The accumulation of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, is strongly correlated with inherited metabolic disorders that affect cholesterol biosynthesis.

A deficiency in the enzyme 7-Dehydrocholesterol Reductase (DHCR7) is the underlying cause of Smith-Lemli-Opitz syndrome (SLOS), an autosomal recessive disorder. wikipedia.orgnih.govmedlineplus.gov This enzyme catalyzes the final step in cholesterol biosynthesis, the reduction of 7-DHC to cholesterol. nih.govmedlineplus.govnih.gov Mutations in the DHCR7 gene lead to reduced or absent enzyme activity, resulting in a significant accumulation of 7-DHC in plasma and tissues. nih.govnih.govcambridge.orgresearchgate.net This buildup of 7-DHC provides a large substrate pool for the non-enzymatic, radical-mediated oxidation pathways described above. nih.govnih.gov Consequently, Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, is detected in the plasma of SLOS patients, where its presence indicates the oxidative transformation of the excess 7-DHC. nih.govcapes.gov.br

Data Tables

| Molecule | Role | Reference |

|---|---|---|

| 7-Dehydrocholesterol (7-DHC) | Primary precursor | wikipedia.orgnih.govcapes.gov.br |

| 7-hydroperoxy-cholesta-5,8-dien-3beta-ol | Intermediate in radical oxidation | nih.govnih.gov |

| 7-Dehydrocholesterol Reductase (DHCR7) | Enzyme; deficiency leads to 7-DHC accumulation | nih.govmedlineplus.govnih.gov |

| Cholesterol | End product of the normal pathway | nih.govwikipedia.org |

| Condition | Underlying Defect | Biochemical Consequence | Reference |

|---|---|---|---|

| Smith-Lemli-Opitz Syndrome (SLOS) | 7-Dehydrocholesterol Reductase (DHCR7) deficiency | Accumulation of 7-DHC and its oxidation products, including Cholesta-5,7,9(11)-trien-3-ol, (3beta)- | nih.govcambridge.orgnih.govcapes.gov.br |

Influence of Enzyme Deficiencies on Accumulation

Associated Aberrant Sterol Metabolism Profiles

The accumulation of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, is a notable feature in certain metabolic disorders, particularly Smith-Lemli-Opitz Syndrome (SLOS). SLOS is an autosomal recessive disorder resulting from a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7). This enzyme is responsible for the final step in cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (cholesta-5,7-dien-3β-ol) to cholesterol.

In individuals with SLOS, the enzymatic block leads to a significant accumulation of 7-dehydrocholesterol. This precursor is then susceptible to oxidation by oxygen radicals, leading to the formation of various oxygenated sterols, including Cholesta-5,7,9(11)-trien-3-ol, (3beta)-. nih.gov Research has shown that the incubation of cholesta-5,7-dien-3β-ol with rat liver microsomes in the presence of ADP/Fe2+ and NADPH results in the generation of several oxygenated sterols. nih.gov Among these, 7-hydroperoxy-cholesta-5,8-dien-3β-ol has been identified, which is known to decompose into Cholesta-5,7,9(11)-trien-3-ol, (3beta)-. nih.gov Consequently, the detection of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- in the plasma of SLOS patients serves as an indicator of sterol hydroperoxide formation and oxidative stress. nih.gov The accumulation of these potentially toxic oxygenated byproducts may contribute to the severity of the pathological features observed in SLOS. nih.gov

Metabolic Transformations and Fate

Once formed, Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, undergoes several metabolic transformations.

Esterification Processes (e.g., by Rat Liver)

Studies utilizing [3α-³H]cholesta-5,7,9(11)-trien-3β-ol have demonstrated that this sterol is readily esterified by rat liver preparations. nih.govnih.gov This process involves the attachment of a fatty acid to the hydroxyl group at the 3-beta position of the sterol. However, it is important to note that while it undergoes esterification, this fluorescent sterol probe is not converted to cholesterol by the rat liver. nih.govnih.gov

Further Oxidation Pathways Leading to Oxysterols

The conjugated triene system of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, makes it susceptible to further oxidation. This can lead to the formation of a variety of oxysterols, which are oxidized derivatives of cholesterol and its precursors. The oxidation can be initiated by reactive oxygen species. nih.gov For instance, the oxidation of 7-dehydrocholesterol, the precursor to Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, can lead to a complex mixture of oxysterols. mdpi.com These oxidation reactions can occur through various mechanisms, including reactions with singlet molecular oxygen, ozone, and peroxyl free radicals. mdpi.com Some of the commonly found cholesterol oxidation products include cholestane-triol, 25-hydroxycholesterol, and various keto and hydroxy derivatives. researchgate.net

Interaction with Cholesterol Synthesis and Homeostasis Regulation

Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, can influence the enzymes involved in cholesterol synthesis and metabolism. Its presence can modulate signaling pathways related to lipid metabolism and alter gene expression associated with cholesterol homeostasis. The accumulation of this and other unusual sterols can disrupt the normal feedback mechanisms that regulate cholesterol production.

Interrelationships with Other Sterol Biosynthetic Routes

The metabolic pathways involving Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, are not isolated and show connections to other sterol biosynthetic routes.

Connections to Ergosterol (B1671047) Biosynthesis

While Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, is primarily discussed in the context of cholesterol biosynthesis in mammals, there are structural and pathway similarities to ergosterol biosynthesis, which occurs in fungi. Both cholesterol and ergosterol synthesis involve a series of enzymatic reactions that modify a common precursor, lanosterol. The introduction of double bonds at various positions in the sterol ring system is a key feature of both pathways. For example, the Δ⁷-sterol 5-desaturase enzyme, which introduces a double bond at the C5 position in a Δ⁷-sterol to form a Δ⁵,⁷-diene, is a critical step in both cholesterol and ergosterol synthesis. researchgate.net This highlights a conserved evolutionary mechanism for creating specific sterol structures required for cellular function.

Relationship to Vitamin D Photoproduct Pathways

Cholesta-5,7,9(11)-trien-3-ol, (3beta)- exhibits a significant relationship with the vitamin D photoproduct pathways due to its photochemical activity. mdpi.comnih.gov Upon exposure to ultraviolet (UV) radiation, particularly in a protic solvent like ethanol (B145695), the conjugated triene system of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- undergoes photoreduction, leading to the formation of several diene products. mdpi.comnih.gov

One of the key photoproducts is provitamin D3 (7-dehydrocholesterol), a direct precursor in the synthesis of vitamin D3. mdpi.comnih.gov This highlights a direct photochemical link between Cholesta-5,7,9(11)-trien-3-ol, (3beta)- and the vitamin D pathway. The formation of provitamin D3 from Cholesta-5,7,9(11)-trien-3-ol, (3beta)- demonstrates that this compound can serve as a photochemical source for a crucial vitamin D precursor.

Detailed research findings on the photoproducts of a 25-hydroxy derivative of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- (HOCTL) in degassed ethanol provide quantitative insights into this relationship. The irradiation of HOCTL leads to the formation of a rearranged pentacyclic isomer and several diene photoproducts, including the 25-hydroxy derivative of provitamin D3. mdpi.com The quantum yields for the formation of these photoproducts have been determined and are presented in the table below.

Table 1: Photoproducts and Quantum Yields from the Irradiation of 25-hydroxy-Cholesta-5,7,9(11)-trien-3-ol, (3beta)- (HOCTL) in Degassed Ethanol

| Photoproduct | Chemical Name | Quantum Yield (Φ) |

|---|---|---|

| HORP₁ | Rearranged pentacyclic HOCTL isomer | 0.037 |

| HOE₁ | 6α-ethoxy-3β-cholesta-7,9(11)-diene-3,25-diol | 0.0245 |

| HOE₂ | 6β-ethoxy-3β-cholesta-7,9(11)-diene-3,25-diol | 0.0134 |

| HOD₁ | 3β-cholesta-7,9(11)-diene-3,25-diol | 0.0091 |

| HOPro | 3β-cholesta-5,7-diene-3,25-diol (25-hydroxyprovitamin D3) | 0.0030 |

| HOD₂ | 3β-cholesta-5,8-diene-3,25-diol | 0.0007 |

| HOD₃ | 3β-cholesta-6,8-diene-3,25-diol | 0.0082 |

Data sourced from a study on the photochemistry and photophysics of Cholesta-5,7,9(11)-trien-3β-ol in ethanol. mdpi.com

In the presence of air, the photochemical reaction of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is dominated by the formation of an endoperoxide. nih.govmdpi.com This occurs through the [2+4] addition of singlet oxygen across the B ring of the sterol. nih.gov

The UVA photosensitivity observed in Smith-Lemli-Opitz syndrome patients has been linked to Cholesta-5,7,9(11)-trien-3-ol, (3beta)-. nih.gov This compound strongly absorbs UVA light, and its irradiation can generate reactive oxygen species, suggesting a role in the observed photosensitivity in SLOS. nih.gov

Mechanistic Biological Roles and Biochemical Functions

Application as a Fluorescent Probe in Research

Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, often referred to as cholestatrienol (CTL), serves as a valuable tool in biochemical and cell biology research due to its intrinsic fluorescence. nih.govnih.gov This property allows for the visualization and tracking of sterol molecules within cellular and in vivo systems.

The fluorescence of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- arises from its specific chemical structure, namely the presence of a conjugated triene moiety within the B-ring of the sterol. nih.govnih.gov This system of three alternating double bonds allows the molecule to absorb ultraviolet (UV) light, which excites electrons to a higher energy state. nih.govresearchgate.net As the electrons return to their ground state, the molecule emits light of a longer wavelength, a phenomenon known as fluorescence. researchgate.net

The photophysical properties of this conjugated system are the basis for its use as a probe. researchgate.net However, it is important to note that Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is photochemically active. researchgate.netnih.gov Upon exposure to UV light, it can undergo photochemical reactions, leading to the formation of various photoproducts. researchgate.netnih.gov In the presence of air, for instance, endoperoxide formation can be a dominant photoreaction. researchgate.net This photochemical activity means that its fluorescence intensity can decrease with prolonged excitation, a process known as photobleaching. nih.gov

As a fluorescent analog of cholesterol, Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is utilized to visualize the distribution of cholesterol in cellular membranes. nih.govnih.gov Because it closely mimics the structure of cholesterol, it can be incorporated into cellular membranes, and its distribution can be observed using fluorescence microscopy. nih.gov This allows researchers to study the organization of cholesterol in different membrane domains. For example, studies have shown that in phase-separated model membranes, which mimic the lipid raft and non-raft domains of cellular membranes, Cholesta-5,7,9(11)-trien-3-ol, (3beta)- preferentially partitions into the more ordered domains. nih.gov

This application is particularly valuable in studying diseases related to cholesterol trafficking and distribution, such as Niemann-Pick disease. nih.govnih.gov By using esters of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- inserted into low-density lipoprotein (LDL) particles, researchers can track the fate of these sterols in fibroblasts from patients with Niemann-Pick disease using high-resolution microscopy. nih.govnih.gov

The fluorescent properties of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- also enable the tracking of sterol dynamics within lipoproteins and in living organisms. nih.govnih.gov When incorporated into lipoproteins, the movement and metabolism of this fluorescent sterol can be followed, providing insights into lipoprotein metabolism. nih.govnih.gov

Furthermore, Cholesta-5,7,9(11)-trien-3-ol, (3beta)- has been used to track the presence and migration of cholesterol in vivo. researchgate.netnih.gov A significant area of research where this has been applied is in studies related to Smith-Lemli-Opitz syndrome (SLOS). nih.govnih.gov SLOS is a genetic disorder characterized by a deficiency in the enzyme 7-dehydrocholesterol (B119134) reductase, leading to an accumulation of 7-dehydrocholesterol. nih.govnih.gov Cholesta-5,7,9(11)-trien-3-ol, (3beta)- has been identified in the plasma of SLOS patients, where it is believed to be formed from the oxidation of the accumulated 7-dehydrocholesterol. nih.govnih.gov The presence and potential phototoxicity of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- in this context are areas of active investigation. nih.govnih.gov

Interactions with Cellular Biochemistry

The interactions of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- with cellular biochemical pathways are complex and are an area of ongoing research.

While direct, comprehensive studies on the modulatory effects of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- on a wide range of sterol metabolizing enzymes are limited, some interactions have been reported. Research has shown that in the rat liver, this fluorescent sterol probe is not converted back to cholesterol. researchgate.netnih.gov However, it is readily esterified. researchgate.netnih.gov This esterification process is catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). The fact that Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is a substrate for ACAT indicates a direct interaction with this key enzyme in cellular cholesterol homeostasis. It is worth noting that a similar fluorescent sterol, dehydroergosterol (B162513) (DHE), has been shown to be a poor substrate and a less efficient allosteric activator of ACAT1 compared to cholesterol, suggesting that the esterification of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- may also differ from that of cholesterol. nih.gov

The direct influence of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- on major cellular signaling pathways that regulate lipid homeostasis, such as the Sterol Regulatory Element-Binding Protein (SREBP) pathway or those involving the Liver X Receptor (LXR) and Farnesoid X Receptor (FXR), is not yet well-defined in the scientific literature.

Alterations in Gene Expression Associated with Cholesterol Regulation

Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, serves as a valuable tool in studying cholesterol homeostasis. Due to its inherent fluorescent properties, changes in its localization and intensity within cells can signify alterations in the expression of genes responsible for maintaining cholesterol balance. While direct modulation of specific transcription factors by this compound is a complex area of research, its use as a cholesterol analog allows for the observation of cellular responses to sterol fluctuations, which are intrinsically linked to the regulatory networks governing cholesterol metabolism. researchgate.net The upkeep of cholesterol homeostasis is critical for normal cell function, and its dysregulation is implicated in various disease states. researchgate.net

Interactions with Sterol Carrier Proteins and Plasma Membranes

The compound is known to target and interact with proteins involved in cholesterol metabolism, most notably sterol carrier proteins (SCPs) and plasma membranes. Its structural similarity to cholesterol allows it to be used as a fluorescent probe to investigate cholesterol trafficking and organization within cellular membranes. mdpi.com

Studies using the fluorescent properties of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, have provided detailed insights into its interaction with rat liver squalene (B77637) and sterol carrier protein (SCP). nih.gov The binding of the compound to SCP induces significant changes in its photophysical properties, indicating a close molecular interaction. nih.gov For instance, the fluorescence emission spectrum is blue-shifted, and the fluorescence lifetime increases from 5 to 12 nanoseconds upon binding. nih.gov Fluorescence energy transfer experiments have demonstrated a transfer efficiency of 59% from the tyrosine residues of SCP to the sterol, allowing for the calculation of the apparent distance between the donor and acceptor as 16.3 Å. nih.gov

Interaction Parameters of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- with Rat Liver Sterol Carrier Protein (SCP)

| Parameter | Value | Method of Determination |

|---|---|---|

| Apparent Dissociation Constant (KD) | 0.5 µM | Binding Analysis |

| Maximum Binding Capacity (Bmax) | 3.54 µM | Binding Analysis |

| Binding Stoichiometry | 1 mole of sterol per mole of SCP | Binding Analysis |

| Fluorescence Lifetime (in aqueous buffer) | 5 ns | Fluorescence Spectroscopy |

| Fluorescence Lifetime (bound to SCP) | 12 ns | Fluorescence Spectroscopy |

| Fluorescence Energy Transfer Efficiency | 59% | Fluorescence Energy Transfer (FRET) |

| Apparent Distance (Tyrosine to Sterol) | 16.3 Å | Fluorescence Energy Transfer (FRET) |

Data derived from studies on the interaction between Cholesta-5,7,9(11)-trien-3-ol, (3beta)- and purified rat liver SCP. nih.gov

Role in Cellular Stress Responses (Mechanistic Studies)

The unique conjugated triene structure of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, not only accounts for its fluorescence but also its photochemical activity, which plays a role in cellular stress.

Generation of Reactive Oxygen Species (ROS)

Research has demonstrated that under specific conditions, such as exposure to UV light, Cholesta-5,7,9(11)-trien-3-ol, (3beta)- can generate reactive oxygen species (ROS), which can contribute to oxidative stress in cells. This photochemical activity involves both oxidation and photoreduction reactions. mdpi.com

The formation of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- in certain pathological conditions, such as Smith-Lemli-Opitz syndrome (SLOS), is indicative of oxidative processes. nih.gov In SLOS, the precursor cholesta-5,7-dien-3β-ol accumulates and can be oxidized by oxygen radicals. nih.gov This process can involve the formation of a pentadienyl radical in ring B of the sterol molecule. mdpi.com The incubation of cholesta-5,7-dien-3β-ol with rat liver microsomes in the presence of ADP/Fe²⁺ and NADPH leads to the generation of various oxygenated sterols, including Cholesta-5,7,9(11)-trien-3-ol, (3beta)-. nih.gov This reaction pathway suggests the involvement of radical intermediates in its formation, contributing to a cascade of oxidative events. nih.govmdpi.com

The compound is an efficient photosensitizer for the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. mdpi.com Upon irradiation, the Cholesta-5,7,9(11)-trien-3-ol, (3beta)- molecule absorbs light and forms an excited triplet state. mdpi.com This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of singlet oxygen. mdpi.com This process has been confirmed by the direct observation of ¹O₂ luminescence upon irradiation of the compound in an air-saturated solution. mdpi.com In ethanol (B145695), the quantum yield for triplet formation (and thus singlet oxygen formation) is 0.16. mdpi.com

Photophysical Properties of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- Related to Singlet Oxygen Generation

| Parameter | Value | Solvent |

|---|---|---|

| Triplet Quantum Yield (Φis) | 0.16 | Ethanol |

| Rate Constant of Intersystem Crossing (kis) | 8 x 108 s-1 | Ethanol |

| Rate Constant of Peroxidation (kper) | 1.93 x 107 M-1s-1 | Tetrahydrofuran (B95107) (THF) |

Data from photochemical studies of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- and its 25-hydroxy derivative. mdpi.com

Mechanisms of Photosensitization (e.g., UVA-induced Cellular Damage)

Cholesta-5,7,9(11)-trien-3-ol, (3β)-, a fluorescent sterol, exhibits significant photochemical activity, positioning it as a potent photosensitizer, particularly under ultraviolet A (UVA) irradiation. Its role in mediating cellular damage is primarily attributed to its ability to absorb UVA light and subsequently generate reactive oxygen species (ROS), which can inflict damage upon cellular components. This is of particular relevance in certain pathological conditions, such as the Smith-Lemli-Opitz syndrome (SLOS), where this compound is known to accumulate. nih.gov

The photosensitizing capacity of Cholesta-5,7,9(11)-trien-3-ol, (3β)-, is intrinsically linked to its molecular structure, specifically the conjugated triene system within the B-ring of the steroid nucleus. This system confers strong absorption in the UVA range of the electromagnetic spectrum. nih.gov Upon absorption of UVA photons, the molecule is elevated to an excited singlet state. From this state, it can undergo intersystem crossing to a longer-lived triplet state. It is this triplet-excited molecule that is the primary initiator of the photosensitized damage. researchgate.net

Two main types of photochemical reactions are initiated by the excited triplet state of Cholesta-5,7,9(11)-trien-3-ol, (3β)-.

Type I and Type II Photoreactions:

Type I reactions involve the direct interaction of the excited photosensitizer with a substrate molecule, leading to electron or hydrogen atom transfer. This results in the formation of free radicals, such as superoxide (B77818) and carbon-centered radicals. nih.gov

Type II reactions , which are often the predominant pathway in the presence of molecular oxygen, involve the transfer of energy from the triplet-state photosensitizer to ground-state molecular oxygen (³O₂). nih.gov This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂), a potent oxidizing agent. nih.govresearchgate.net

The generation of singlet oxygen by UVA-irradiated Cholesta-5,7,9(11)-trien-3-ol, (3β)-, has been experimentally confirmed. nih.gov This highly reactive species can then participate in further reactions, including a [2+4] cycloaddition across the B-ring of another ground-state Cholesta-5,7,9(11)-trien-3-ol, (3β)-, molecule to form an endoperoxide. researchgate.net This process represents a major photoreaction channel in the presence of air. nih.govmdpi.com

The culmination of these photochemical events is the generation of a cascade of ROS, which can lead to significant cellular damage through various mechanisms, including lipid peroxidation and damage to other macromolecules. nih.govnih.gov The cellular membrane, rich in polyunsaturated fatty acids, is a particularly vulnerable target for ROS-mediated damage, leading to a loss of membrane integrity and, ultimately, cell death. nih.govnih.gov

Research has directly implicated Cholesta-5,7,9(11)-trien-3-ol, (3β)-, in UVA-induced cellular damage in the context of SLOS. In this genetic disorder, a deficiency in the enzyme 7-dehydrocholesterol (7-DHC) reductase leads to an accumulation of 7-DHC and its metabolite, Cholesta-5,7,9(11)-trien-3-ol, (3β)-. nih.gov While 7-DHC itself does not absorb UVA light, Cholesta-5,7,9(11)-trien-3-ol, (3β)-, does, and its presence has been linked to the photosensitivity observed in SLOS patients. nih.gov

Studies utilizing human keratinocytes (HaCaT cells) have provided direct evidence for the photosensitizing effects of this compound. When these cells were treated with Cholesta-5,7,9(11)-trien-3-ol, (3β)-, and subsequently exposed to UVA radiation, a significant decrease in cell viability was observed. nih.gov This cellular damage was accompanied by the detection of ROS. nih.gov These findings strongly support the role of Cholesta-5,7,9(11)-trien-3-ol, (3β)-, as the molecular agent responsible for UVA-induced photosensitivity in conditions where it accumulates. nih.gov

Research Findings on UVA-Induced Cellular Damage by Cholesta-5,7,9(11)-trien-3-ol, (3β)-

| Experimental System | Key Findings | Implicated Mechanisms | Reference |

|---|---|---|---|

| Human HaCaT keratinocytes | Treatment with Cholesta-5,7,9(11)-trien-3-ol, (3β)- followed by UVA exposure led to a significant decrease in cell viability. | Generation of reactive oxygen species (ROS). | nih.gov |

| UVA irradiation of Cholesta-5,7,9(11)-trien-3-ol, (3β)- in acetonitrile | Generation of superoxide, carbon-centered radicals, and alkoxyl radicals was observed. | Type I photoreactions. | nih.gov |

| UVA irradiation of Cholesta-5,7,9(11)-trien-3-ol, (3β)- in CCl4 | Singlet oxygen was generated. | Type II photoreactions involving energy transfer from the triplet-excited state of the sterol to molecular oxygen. | nih.gov |

| Photochemistry studies in tetrahydrofuran (THF) in the presence of air | Endoperoxide formation via [2+4] addition of singlet oxygen across the B ring is a dominant photoreaction. | Reaction of singlet oxygen with the ground-state sterol. | researchgate.net |

Advanced Methodologies in Academic Research

Chemical Synthesis for Research Applications

The generation of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, and its analogues for research purposes is achieved through sophisticated chemical synthesis strategies. These methods are designed to produce the compound with high purity, introduce specific labels for tracing studies, and create reference materials for analytical validation.

The synthesis of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, and its derivatives can be accomplished through multi-step pathways that often involve the strategic use of cycloaddition reactions to protect certain functionalities while others are modified. One such approach utilizes the formation of Diels-Alder adducts from steroidal 5,7-dienes.

This method involves reacting a steroid containing a 5,7-diene system with a suitable dienophile, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), to form a stable Diels-Alder adduct. This adduct effectively protects the diene moiety, allowing for selective chemical modifications at other positions of the sterol. Subsequent steps can involve oxidation and reduction reactions to introduce or modify functional groups. The final step is the cleavage of the adduct to regenerate the 5,7-diene system, now as part of the desired triene structure. For instance, a patented process for a related compound, cholesta-1,5,7-trien-3-ol, starts with cholesta-1,4,6-trien-3-one, which is reacted with isopropenyl acetate (B1210297) to form cholesta-1,3,5,7-tetraen-3-yl-acetate, followed by reduction. justia.com While specific yields for Cholesta-5,7,9(11)-trien-3-ol, (3beta)- via this exact route are not detailed, a similar strategy for cholesta-1,5,7-trien-3-ol reports yields around 63%. nih.gov This approach is noted for its flexibility in creating various analogues with modifications at different carbon positions. nih.gov

Table 1: Key Stages in a Diels-Alder Based Synthesis of a Steroidal Triene

| Step | Description | Typical Reagents |

|---|---|---|

| Adduct Formation | Protection of the 5,7-diene system via a Diels-Alder reaction. | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) |

| Side Chain/Ring Modification | Chemical transformations on other parts of the sterol molecule. | Varies depending on the desired modification (e.g., m-CPBA for oxidation). nih.gov |

| Deprotection/Reduction | Cleavage of the adduct and reduction to yield the final product. | LiAlH₄. nih.gov |

To study the metabolic fate of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, researchers employ isotopic labeling. The synthesis of radiolabeled analogues allows for the sensitive and specific tracing of the compound through complex biological systems.

A key example is the chemical synthesis of [3α-³H]cholesta-5,7,9(11)-trien-3β-ol. nih.govnih.gov This tritiated analogue enables metabolic studies by allowing researchers to follow the molecule's path and transformations in vivo or in vitro. Studies using this radioactive fluorescent probe in rat liver preparations have revealed that the compound is not converted into cholesterol but is readily esterified. nih.govnih.gov The introduction of the tritium (B154650) (³H) label at a specific position (3α) provides a powerful tool for quantitative metabolic profiling and understanding the compound's interactions and stability within a cellular environment.

The accurate identification and quantification of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- in biological samples depend on the availability of highly purified synthetic standards. These standards serve as a benchmark for comparison in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Research on conditions such as the Smith-Lemli-Opitz syndrome, where this trienol accumulates, relies on its unambiguous identification. nih.gov This is achieved by comparing the mass spectrum and chromatographic retention time of the compound extracted from patient plasma with that of a synthetically prepared, pure standard of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-. nih.gov The synthesis of these standards can follow photochemical or chemical routes, and subsequent purification, often by high-performance liquid chromatography (HPLC), is crucial to ensure a purity of >95%. nih.gov

Analytical Techniques for Detection, Quantification, and Structural Characterization

A suite of powerful analytical methods is employed to detect, quantify, and structurally elucidate Cholesta-5,7,9(11)-trien-3-ol, (3beta)-. Among these, mass spectrometry coupled with chromatography is the cornerstone technique.

GC-MS is a primary technique for the analysis of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-. nih.gov This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. The compound is first volatilized and separated from other components in a sample based on its boiling point and interaction with the GC column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for definitive identification, especially when compared against a synthetic standard. nih.gov

To enhance the suitability of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- for GC-MS analysis, a derivatization step is often required. This chemical modification increases the compound's volatility and thermal stability, and can improve its chromatographic behavior. mdpi.comsigmaaldrich.comresearchgate.net

Acetate Derivatives: The hydroxyl group at the C-3 position of the sterol can be reacted with acetic anhydride, often in the presence of a catalyst like pyridine, to form an acetate ester. caltech.edu This procedure effectively caps (B75204) the polar hydroxyl group, making the molecule more volatile and less prone to degradation in the hot GC injection port. caltech.edu While standard acetate derivatives are common, the use of halogenated acyl groups, such as in trifluoroacetate (B77799) derivatives, can further enhance electron affinity and produce specific fragmentation patterns in mass spectrometry, improving detection limits. mdpi.com

Trimethylsilyl (TMS) Ether Derivatives: Silylation is another widely used derivatization technique for sterols. mdpi.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogen of the hydroxyl group with a TMS group [-Si(CH₃)₃]. sigmaaldrich.com This process creates a TMS ether derivative that is significantly more volatile and thermally stable than the parent compound. mdpi.com The reaction conditions, including time and temperature, must be optimized to ensure the derivatization goes to completion. sigmaaldrich.com The resulting TMS derivatives provide excellent peak shape and response in GC analysis. sigmaaldrich.com

Table 2: Common Derivatization Techniques for GC-MS Analysis of Sterols

| Derivative Type | Common Reagent(s) | Purpose | Key Advantage |

|---|---|---|---|

| Acetate | Acetic Anhydride, Pyridine | Increase volatility by capping the hydroxyl group. caltech.edu | Simple, rapid reaction with volatile byproducts. caltech.edu |

| Trimethylsilyl (TMS) Ether | BSTFA, TMCS | Increase volatility and thermal stability. sigmaaldrich.com | Produces highly volatile and stable derivatives with good chromatographic properties. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Fragmentation Patterns for Structural Elucidation

Mass spectrometry (MS), particularly Gas Chromatography-Mass Spectrometry (GC-MS), is a cornerstone for the structural elucidation of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-. The identification of this trienol in the plasma of patients with Smith-Lemli-Opitz syndrome was confirmed through GC-MS by comparing its mass spectrum with a synthetically created standard. nih.gov In such analyses, the molecule is ionized, typically by electron ionization (EI), causing it to fragment in a reproducible pattern. This fragmentation pattern serves as a molecular fingerprint. For sterols like Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, key fragments arise from the cleavage of the steroid nucleus and the loss of the side chain and functional groups, allowing for unambiguous identification. The molecular ion peak (M+) would be observed at m/z 382, corresponding to its molecular weight. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are considered the gold standard for the analysis of vitamin D metabolites and their precursors due to their high specificity and sensitivity. amegroups.org These methods are crucial for separating the compound from a complex mixture and providing mass data for confirmation.

One study utilized particle-beam LC-MS with chemical ionization to detect Cholesta-5,7,9(11)-trien-3-ol, (3beta)- in samples from rat liver microsomes. nih.gov This technique allows for the analysis of less volatile compounds that are not suitable for GC-MS without derivatization. Modern LC-MS/MS methods, often employing electrospray ionization (ESI), offer superior selectivity by differentiating analytes through both chromatographic separation and specific mass transitions (precursor and product ions). nih.gov While specific LC-MS/MS transition data for Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is not detailed in the provided results, the methodologies are well-established for related compounds like vitamin D3 and its hydroxylated metabolites. nih.govpharmtech.comwaters.com For instance, methods have been developed that can separate various vitamin D metabolites and their epimers, which is critical given the potential for multiple structurally similar sterols in a biological sample. nih.govnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Column | Zorbax Eclipse XDB-C8 (50 × 4.6 mm, 3.5μm) | pharmtech.com |

| Mobile Phase | A: 0.1% (v/v) formic acid in water; B: Methanol (Gradient elution) | pharmtech.com |

| Flow Rate | 1200 μL/min | pharmtech.com |

| Ionization | Positive Atmospheric Pressure Chemical Ionization (APCI) | pharmtech.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | amegroups.orgnih.govpharmtech.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural confirmation of organic molecules like Cholesta-5,7,9(11)-trien-3-ol, (3beta)-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish the connectivity between protons, which is vital for assigning resonances in the complex sterol skeleton. researchgate.net

For structural confirmation, the NMR spectrum of an unknown sample is compared against that of a known standard or with data from the literature. For example, in the analysis of vitamin D3 metabolites, the ¹H-NMR spectrum was crucial for identifying the positions of hydroxyl groups. researchgate.net The characteristic signals for the olefinic protons in the conjugated triene system of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, as well as the signals for the methyl groups and the proton at C-3 adjacent to the hydroxyl group, provide a unique spectral signature for its confirmation. mdpi.com

| Technique | Information Gained | Reference |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment and number of protons. Diagnostic signals for olefinic, methyl, and carbinol protons. | researchgate.nethmdb.ca |

| ¹³C NMR | Shows the number and type of carbon atoms (methyl, methylene, methine, quaternary). | researchgate.net |

| COSY (¹H-¹H) | Identifies scalar-coupled protons, revealing the H-H connectivity through the carbon skeleton. | researchgate.net |

| HSQC/HMQC (¹H-¹³C) | Correlates protons with the carbon atoms they are directly attached to. | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the purification and quantification of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- and related sterols from various matrices. researchgate.net The choice between normal-phase and reversed-phase HPLC depends on the specific separation required.

Normal-phase HPLC, using a silica (B1680970) column and a non-polar mobile phase like n-hexane/ethyl acetate, has been effectively used for the quantification of vitamin D3. nih.gov This method is particularly useful for separating non-polar isomers. Reversed-phase HPLC, typically with a C18 column and a polar mobile phase (e.g., methanol/water or acetonitrile), is widely used for the analysis of vitamin D metabolites in plasma and serum. imrpress.comnih.gov Detection is commonly performed using a UV detector, as the conjugated triene system of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- provides strong UV absorbance. nih.gov For preparative purposes, fractions can be collected after the detector for further analysis. mdpi.com

| Mode | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Normal Phase | Silica (5 µm, 4.6 mm × 250 mm) | n-hexane/ethyl acetate (85:15 v/v) | UV at 292 nm | Quantification | nih.gov |

| Reversed Phase | C18 | Methanol/water (97:3) | UV at 264 nm | Quantification | ymerdigital.com |

| Reversed Phase | Not specified | Acetonitrile/Methanol | UV at 265 nm | Quantification in plasma | imrpress.com |

Radio-HPLC for Tracer Studies

Tracer studies involving radiolabeled compounds are essential for investigating metabolic pathways. A study on the metabolism of Cholesta-5,7,9(11)-trien-3-ol, (3beta)- utilized a tritiated form, [3α-³H]cholesta-5,7,9(11)-trien-3β-ol, to track its fate in rat liver preparations. nih.gov While the study focused on the metabolic products, the standard technique to separate and quantify the parent compound and its radioactive metabolites would be Radio-HPLC. This method couples an HPLC system with a radioactivity detector. As the separated components elute from the HPLC column, they pass through the detector, which measures the radioactive signal, allowing for the quantification of each radiolabeled species. This approach demonstrated that Cholesta-5,7,9(11)-trien-3-ol, (3beta)- is not converted to cholesterol but is readily esterified by the liver. nih.gov

Computational and In Silico Approaches

Alongside wet-lab methodologies, computational and in silico approaches provide powerful predictive insights into the metabolic behavior and interactions of sterols.

Modeling of Metabolic Flux

Metabolic flux modeling is a computational technique used to simulate the flow of metabolites through a biochemical network. This approach has been applied to study the biosynthesis of 7-dehydrocholesterol (B119134) (provitamin D3), the direct precursor to vitamin D3 and a compound closely related to Cholesta-5,7,9(11)-trien-3-ol, (3beta)-. nih.govnih.gov

In one study, flux balance analysis (FBA) was used with co-metabolism models of a human host and gut bacteria to investigate how dietary prebiotics could enhance the production of 7-dehydrocholesterol. nih.gov The simulations showed that supplementation with prebiotics like inulin (B196767) could increase the metabolic flux towards 7-dehydrocholesterol, modulated by metabolites such as acetate and pyruvate (B1213749) secreted by the bacteria. nih.gov Such models are invaluable for understanding how the flux through the cholesterol synthesis pathway, where these sterols are intermediates, can be modulated. conicet.gov.ar These in silico studies can predict the effects of dietary changes or enzymatic inhibitions on sterol profiles, offering insights relevant to conditions like Smith-Lemli-Opitz syndrome, where sterol biosynthesis is disrupted. nih.govmdpi.comresearchgate.net

Theoretical Studies of Photochemical Behaviornih.govbenchchem.com

Theoretical and computational studies have been instrumental in elucidating the complex photochemical behavior of Cholesta-5,7,9(11)-trien-3β-ol (CTL). The extended conjugated triene system within the rigid steroid framework gives rise to unique photophysical and photochemical properties, which have been extensively investigated through a combination of experimental work and theoretical modeling. researchgate.net These studies are crucial for understanding its function as a fluorescent cholesterol analog and the potential toxicity of its photoproducts. nih.govmdpi.com

The photochemical reactivity of CTL is largely dictated by the nature of its electronically excited states. Upon absorption of UV light, the molecule is promoted to an excited singlet state (¹CTL*). Research indicates that this singlet excited state possesses a zwitterionic character, particularly in protic solvents like ethanol (B145695). mdpi.comnih.govmdpi.com This charge separation in the excited state influences the subsequent reaction pathways, leading to different products compared to those formed in aprotic solvents such as tetrahydrofuran (B95107) (THF). mdpi.commdpi.com

In the absence of oxygen, irradiation of CTL in aprotic solvents like THF leads primarily to a photorearrangement product, a pentacyclic isomer of CTL. nih.gov The structure of this isomer has been confirmed through X-ray crystallography and ¹H NMR spectroscopy. nih.gov However, the reaction landscape becomes significantly more complex in protic solvents or in the presence of oxygen.

In a protic solvent like ethanol, the zwitterionic ¹CTL* state can react with the solvent to form ether photoadducts. mdpi.comnih.gov Furthermore, photoreduction of the triene system occurs, yielding a variety of diene products, including provitamin D₃. mdpi.comnih.gov A detailed study of the photoproduct distribution in degassed ethanol following irradiation at 313 nm revealed a mixture of rearranged products, ethers, and various dienes, highlighting the solvent's active role in the photochemical process. nih.gov

In the presence of air (oxygen), the dominant photochemical pathway in both aprotic and protic solvents involves the CTL triplet state. nih.gov Following intersystem crossing from the ¹CTL* state, the triplet state of CTL acts as a sensitizer, transferring energy to molecular oxygen to form highly reactive singlet oxygen (¹O₂*). nih.govmdpi.com This singlet oxygen then reacts with a ground-state CTL molecule in a [2+4] cycloaddition reaction across the B ring to form endoperoxides. nih.govmdpi.com The structure of these endoperoxide products has also been confirmed by X-ray crystallography. nih.gov

Kinetic analyses of quantum yields from these various processes have allowed for the determination of rate constants for the competing photophysical (e.g., fluorescence) and photochemical events, providing a quantitative framework for understanding the molecule's behavior upon irradiation. nih.gov The wavelength of the excitation light is also a critical factor, as it can influence the relative yields of different photoproducts, a principle well-established in the broader field of vitamin D photochemistry. google.comresearchgate.net Ultrafast spectroscopic studies on related steroidal systems suggest that the initial photochemical events, such as ring-opening in provitamin D₃, occur on a picosecond timescale.

The following tables summarize the key photoproducts and their distribution under different experimental conditions as determined by theoretical and experimental studies.

Table 1: Photoproduct Distribution of CTL Derivatives in Degassed Ethanol (λexc = 313 nm)

| Photoproduct | Product Class | Yield (%) |

|---|---|---|

| HOP₁ | Rearranged Isomer | 37.0 |

| HOE₁ (6α-ethoxy-3β-cholesta-7,9(11)-diene-3,25-diol) | Ether Adduct | 24.5 |

| HOE₂ (6β-ethoxy-3β-cholesta-7,9(11)-diene-3,25-diol) | Ether Adduct | 13.4 |

| HOD₁ (3β-cholesta-7,9(11)-diene-3,25-diol) | Diene | 9.1 |

| HOD₃ (3β-cholesta-6,8-diene-3,25-diol) | Diene | 8.2 |

| HOPro (Provitamin D₃ derivative) | Diene | 3.0 |

| HOD₂ (3β-cholesta-5,8-diene-3,25-diol) | Diene | 0.7 |

Table 2: Major Photochemical Pathways of Cholesta-5,7,9(11)-trien-3β-ol (CTL)

| Condition | Solvent Type | Key Intermediate | Major Product Type(s) |

|---|---|---|---|

| Degassed | Aprotic (e.g., THF) | ¹CTL | Pentacyclic Rearranged Isomer |

| Degassed | Protic (e.g., Ethanol) | ¹CTL (zwitterionic) | Ether Adducts, Dienes (Photoreduction) |

| Air-Saturated | Aprotic or Protic | ³CTL, ¹O₂ | Endoperoxides |

Comparative Biochemistry and Evolutionary Perspectives

Diversification of Sterol Biosynthesis Across Kingdoms

Sterol biosynthesis is a hallmark of eukaryotes, though some bacteria are also capable of producing them. wikipedia.orgfrontiersin.org The evolutionary journey of these pathways is ancient, with the last eukaryotic common ancestor likely possessing a sophisticated toolkit of sterol-synthesizing enzymes. nih.govnih.gov Subsequent evolution primarily involved the loss of genes, leading to the specialized pathways seen in different kingdoms today. nih.govnih.gov

A pivotal divergence in sterol biosynthesis occurs after the formation of the linear precursor, squalene (B77637). Squalene is first converted to (3S)-2,3-oxidosqualene, which is then cyclized. This cyclization step represents a major fork in the road:

In animals and fungi , 2,3-oxidosqualene (B107256) is cyclized into lanosterol . frontiersin.orgnih.govpnas.org

In plants and algae , the product of cyclization is cycloartenol . frontiersin.orgnih.govacs.org

This initial difference sets the stage for a cascade of subsequent modifications that result in the characteristic sterols of each kingdom. acs.org Organisms in the plant and fungal kingdoms have evolved a larger and more diverse set of sterol-modifying genes compared to animals. acs.org This genetic richness allows for the production of a wide array of phytosterols (B1254722) and mycosterols.

The major end products of these divergent pathways are:

Animals: Primarily Cholesterol (a C27 sterol).

Fungi: Primarily Ergosterol (B1671047) (a C28 sterol), which features additional double bonds and a methyl group on the side chain.

Plants: A complex mixture of 24-alkylated sterols, such as Sitosterol (a C29 sterol) and Campesterol (a C28 sterol). pnas.org

The existence of Cholesta-5,7,9(11)-trien-3-ol, (3beta)-, a C27 triene sterol, fits within the broader context of the animal sterol pathway. Its core C27 structure is analogous to cholesterol. The formation of the characteristic Δ5,7-diene system is a key step in the cholesterol biosynthesis pathway, with 7-dehydrocholesterol (B119134) being the immediate precursor to cholesterol. The further introduction of a Δ9(11) double bond to create the triene system represents an additional modification. Research on yeast, a fungus that typically produces ergosterol, has shown that when the enzyme responsible for adding a methyl group at the C-24 position is impaired, the organism can produce C27 sterols like cholesta-5,7,24-trien-3beta-ol. This finding suggests that the nuclear and side-chain modification pathways can function independently and that the underlying machinery to produce a C27 cholestane-type skeleton is conserved.

Table 1: Key Differences in Sterol Biosynthesis Across Eukaryotic Kingdoms

| Kingdom | Initial Cyclized Precursor | Key Pathway Features | Primary End Sterol(s) |

|---|---|---|---|

| Animals | Lanosterol | Leads to C27 sterols via the Kandutsch-Russell or Bloch pathways. pnas.org | Cholesterol |

| Fungi | Lanosterol | Includes C24-methylation and C22-desaturation. acs.org | Ergosterol |

| Plants | Cycloartenol | Requires a cyclopropyl (B3062369) sterol isomerase to open the C9-C19 cyclopropane (B1198618) ring; features extensive C24-alkylation. frontiersin.org | Sitosterol, Campesterol, Stigmasterol |

Q & A

Q. What is the role of cholesta-5,7,9(11)-trien-3β-ol in Smith-Lemli-Opitz syndrome (SLOS)?

Cholesta-5,7,9(11)-trien-3β-ol accumulates in SLOS due to deficiencies in 7-dehydrocholesterol reductase (DHCR7), which disrupts cholesterol biosynthesis. This compound is a marker of oxidative stress and sterol hydroperoxide formation in SLOS patients. Researchers detect it using liquid chromatography-mass spectrometry (LC-MS) and model its metabolic flux via in silico simulations of enzymatic blockages (e.g., AY9944 inhibition of DHCR7) .

Q. How is cholesta-5,7,9(11)-trien-3β-ol utilized as a fluorescent probe in cholesterol tracking?

The compound’s conjugated triene structure enables fluorescence emission, making it a tool for studying cholesterol distribution in membranes. Experimental protocols involve incubating cells with cholesta-5,7,9(11)-trien-3β-ol and using fluorescence microscopy to monitor localization. Critical controls include verifying photostability and comparing results with deuterated cholesterol analogs to rule out artifacts .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in the metabolic fate of cholesta-5,7,9(11)-trien-3β-ol?

While in vitro studies suggest esterification by lecithin-cholesterol acyltransferase (LCAT) without conversion to cholesterol, in vivo models (e.g., rat liver) show limited metabolism. To reconcile this, researchers use isotopic tracing (e.g., [³H]-labeled sterols) and compare esterification rates across tissue homogenates. Discrepancies may arise from differential enzyme accessibility or competing oxidation pathways .

Q. How do solvent systems influence the photochemical pathways of cholesta-5,7,9(11)-trien-3β-ol?

In aprotic solvents (e.g., tetrahydrofuran), UV irradiation induces [2+4] cycloaddition, forming endoperoxides, while protic solvents (e.g., ethanol) promote H-abstraction, yielding dienes like provitamin D3. Researchers use transient absorption spectroscopy to track triplet-state decay kinetics and X-ray crystallography to confirm product structures. Quantum yield calculations differentiate solvent-dependent reaction efficiencies .

Q. What methodologies detect oxidative derivatives of cholesta-5,7,9(11)-trien-3β-ol in biological samples?

High-performance liquid chromatography (HPLC) coupled with photodiode array detection identifies hydroperoxides and epoxides. For quantification, stable isotope dilution assays (e.g., deuterated internal standards) minimize matrix effects. Mass spectrometry fragmentation patterns (e.g., m/z 382 → 367 for dehydration products) validate oxidative modifications .

Q. How can researchers distinguish cholesta-5,7,9(11)-trien-3β-ol’s fluorescence from endogenous autofluorescence in live-cell imaging?

Time-resolved fluorescence lifetime imaging microscopy (FLIM) separates signals based on decay kinetics. The compound’s lifetime (τ ≈ 3–5 ns) contrasts with shorter-lived cellular autofluorescence (τ < 1 ns). Parallel experiments with knockout cell lines (e.g., LCAT-deficient models) confirm specificity .

Methodological Considerations

- Flux Analysis : Use constraint-based metabolic modeling (e.g., COBRA Toolbox) to simulate DHCR7 inhibition and predict cholesta-5,7,9(11)-trien-3β-ol accumulation .

- Photostability Testing : Conduct irradiance-dependent assays (e.g., 365 nm UV-A) to quantify photodegradation rates and optimize imaging protocols .

- Synthetic Controls : Compare results with structurally analogous sterols (e.g., 25-hydroxycholesta-5,7,9(11)-trien-3β-ol) to validate reaction specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.